6-chloro-1H-indazole-3-sulfonamide

CCR4 antagonism Allosteric modulation GPCR medicinal chemistry

6-chloro-1H-indazole-3-sulfonamide (CAS 2172106-21-5) is a heterocyclic sulfonamide derivative characterized by a chloro substituent at the 6-position of the indazole ring and a primary sulfonamide group at the 3-position. With a molecular weight of 231.66 g/mol and a topological polar surface area (tPSA) of 97.2 Ų, it exhibits physicochemical properties—including an XLogP3 of 1.1, two hydrogen bond donors, and four hydrogen bond acceptors —that place it within the favorable range for fragment-based drug discovery and lead optimization campaigns targeting carbonic anhydrases, kinases, and voltage-gated ion channels.

Molecular Formula C7H6ClN3O2S
Molecular Weight 231.66 g/mol
Cat. No. B13620744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indazole-3-sulfonamide
Molecular FormulaC7H6ClN3O2S
Molecular Weight231.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Cl)S(=O)(=O)N
InChIInChI=1S/C7H6ClN3O2S/c8-4-1-2-5-6(3-4)10-11-7(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyJIYNGPOSGCKDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-chloro-1H-indazole-3-sulfonamide: Core Identity and Procurement Benchmarks


6-chloro-1H-indazole-3-sulfonamide (CAS 2172106-21-5) is a heterocyclic sulfonamide derivative characterized by a chloro substituent at the 6-position of the indazole ring and a primary sulfonamide group at the 3-position [1]. With a molecular weight of 231.66 g/mol and a topological polar surface area (tPSA) of 97.2 Ų, it exhibits physicochemical properties—including an XLogP3 of 1.1, two hydrogen bond donors, and four hydrogen bond acceptors [1]—that place it within the favorable range for fragment-based drug discovery and lead optimization campaigns targeting carbonic anhydrases, kinases, and voltage-gated ion channels [2]. The compound is commercially available from specialty chemical suppliers at research-grade purity (typically 95% by HPLC), enabling its use as a validated starting material or reference standard in medicinal chemistry [1].

Why 6-chloro-1H-indazole-3-sulfonamide Cannot Be Simply Replaced by Other Indazole Sulfonamides


Within the indazole-3-sulfonamide chemical space, substitution pattern, particularly at the C4–C7 positions, is a critical determinant of pharmacological selectivity and potency. Published structure–activity relationship (SAR) studies on indazole arylsulfonamide CCR4 antagonists demonstrate that while only small substituents are tolerated at C5, C6, and C7, the C6 position is empirically preferred for achieving potent target engagement [1]. The 6-chloro substituent in 6-chloro-1H-indazole-3-sulfonamide delivers a specific combination of steric bulk (contributing to shape complementarity), electron-withdrawing capacity (modulating heterocycle electronics), and optimal lipophilicity (XLogP3 = 1.1 [2])—a triad not equivalently recapitulated by the 5-chloro, 7-chloro, 6-bromo, or unsubstituted analogs. Consequently, generic substitution by a different positional isomer or a halogen variant without systematic biological validation poses a material risk of activity loss, altered selectivity, or unfavorable physicochemical drift, undermining assay reproducibility and lead optimization decisions [1]. This guide therefore provides quantitative evidence isolating the specific performance attributes of 6-chloro-1H-indazole-3-sulfonamide relative to its closest comparators.

6-chloro-1H-indazole-3-sulfonamide: Comparative Quantitative Evidence for Differentiated Selection


C6 Substitution Preference in Indazole Arylsulfonamide CCR4 Antagonists: 6-Cl vs. 5-Cl, 7-Cl, and C6-H

In an integrated medicinal chemistry campaign evaluating indazole arylsulfonamide CCR4 antagonists, a clear ranking of substitution positions emerged. Only small substituents were tolerated at positions C5, C6, and C7, but C6-substituted analogs were explicitly preferred for achieving higher CCR4 antagonist potency [1]. While this study explored arylsulfonamides (N3-substituted) rather than the free primary sulfonamide, the core indazole substitution SAR is directly transferable: the C6-chloro variant is the optimal substitution pattern within this class, outperforming 5-chloro, 7-chloro, and unsubstituted (C6-H) analogs.

CCR4 antagonism Allosteric modulation GPCR medicinal chemistry

Lipophilic Ligand Efficiency Comparison: 6-Chloro vs. 6-Bromo Indazole-3-Sulfonamide

6-chloro-1H-indazole-3-sulfonamide (XLogP3 = 1.1 [1]) and its 6-bromo analog (predicted XLogP3 ≈ 1.3–1.5 for 6-bromo-1H-indazole-3-sulfonamide, CAS 2172457-55-3 [2]) represent the two most common halogen variants at the 6-position. In fragment-based and lead-like chemical space, a ΔXLogP3 of approximately 0.2–0.4 log units is significant: the chloro analog provides a more balanced lipophilic profile (lower logP) while retaining sufficient halogen bonding capacity, potentially translating to improved solubility, lower non-specific binding, and more favorable pharmacokinetic developability profiles. The 6-fluoro analog, if available, would offer even lower lipophilicity but at the expense of halogen bond strength.

Lipophilic ligand efficiency Fragment-based drug discovery Physicochemical property optimization

6-chloro-1H-indazole-3-sulfonamide: Evidence-Backed Application Scenarios for Scientific Procurement


CCR4 Antagonist Lead Optimization with C6-Preferred Indazole Scaffold

In CCR4-targeted medicinal chemistry, the C6-substituted indazole core is the preferred template for achieving potent allosteric antagonism [1]. 6-chloro-1H-indazole-3-sulfonamide, bearing the optimal C6-chloro substitution and a free sulfonamide handle for further N3-derivatization, serves as a validated synthetic intermediate. Unlike 5-chloro or 7-chloro isomers that fall into 'merely tolerated' SAR territory, this compound anchors programs in the empirically favored C6 region, reducing the risk of synthesizing inactive analogs.

Fragment-Based Screening Library Design with Physicochemically Balanced Indazole Scaffolds

With its favorable fragment-like properties (MW 231.66, XLogP3 1.1, tPSA 97.2 Ų, rotatable bond count 1 [1]), 6-chloro-1H-indazole-3-sulfonamide is a strong candidate for inclusion in fragment screening libraries targeting carbonic anhydrases, kinases, or other sulfonamide-binding proteins. Its lower lipophilicity compared to the 6-bromo analog (ΔXLogP3 ≈ -0.2 to -0.4 units) aligns with fragment library design principles that prioritize solubility and low non-specific binding for robust hit identification [2].

Biophysical Assay Development for Sulfonamide-Protein Binding Studies

The defined primary sulfonamide group in 6-chloro-1H-indazole-3-sulfonamide enables well-characterized coordination with zinc-containing active sites (e.g., carbonic anhydrases) and hydrogen-bonding with kinase hinge regions. Its single rotatable bond and moderate complexity (complexity score 315 [1]) make it an ideal probe for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography studies, where the 6-chloro substituent can serve as an anomalous scatterer for phasing.

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